methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications. The use of protective groups and phase-switching protocols can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to the compound , widely used in medicinal chemistry.
Piperidinone: Another derivative with similar structural features and applications.
Spiropiperidines: Compounds with a spirocyclic structure that share some chemical properties with methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific research areas make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
2648960-99-8 |
---|---|
Molecular Formula |
C9H17ClN2O3 |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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